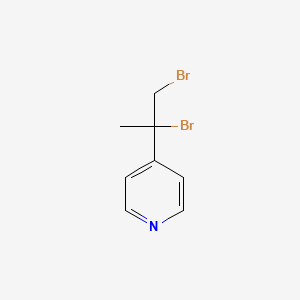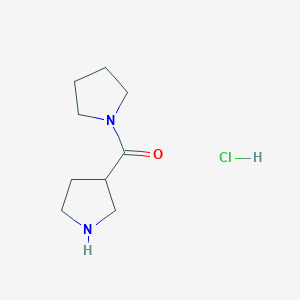
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl
Descripción general
Descripción
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is a chemical compound with the CAS Number: 1315592-48-3. It has a molecular weight of 204.7 and its IUPAC name is 1-(3-pyrrolidinylcarbonyl)pyrrolidine hydrochloride . It is a solid substance that should be stored at room temperature, kept dry and cool .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is characterized by a monoclinic crystal system with space group P21/c (no. 14). The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)° .Aplicaciones Científicas De Investigación
Crystallographic Analysis
The title compound, related to Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl, demonstrates an envelope geometry in its pyrrolidine ring structure, with a weak intermolecular C—H⋯O hydrogen bond involving the carbonyl O atom, highlighting its potential for detailed structural analysis and molecular interaction studies (Butcher, Bakare, & John, 2006).
Organotin(IV) Complexes
Research into organotin(IV) complexes of derivatives of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone shows significant antibacterial activities, suggesting their potential as drug candidates. These complexes coordinate through multiple sites and show promising in vitro antimicrobial activities against various pathogens (Singh, Singh, & Bhanuka, 2016).
Anticonvulsant Agents
Derivatives of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents. One compound exhibited significant potency and a protective index higher than the reference drug phenytoin, indicating a promising pathway for developing new anticonvulsant drugs (Malik & Khan, 2014).
Dipeptidyl Peptidase IV Inhibitors
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone derivatives have been identified as potent and selective dipeptidyl peptidase IV inhibitors, offering a promising approach for the treatment of type 2 diabetes. These compounds have shown high oral bioavailability and low plasma protein binding, supporting their development as new therapeutic agents (Ammirati et al., 2009).
Corrosion Inhibition
Research on derivatives, including Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This showcases the compound's versatility and potential application in protecting metals from corrosion (Ma et al., 2017).
Propiedades
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSUYHONOZWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl | |
CAS RN |
1315592-48-3 | |
| Record name | 3-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



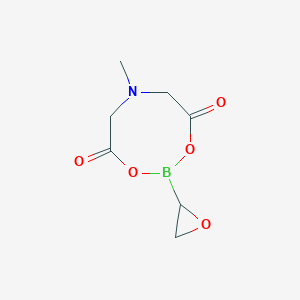
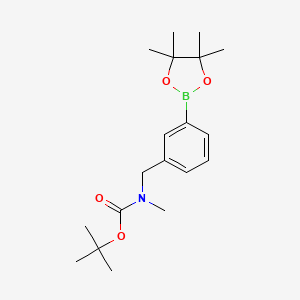
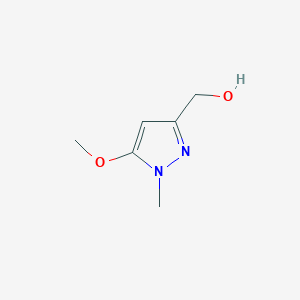

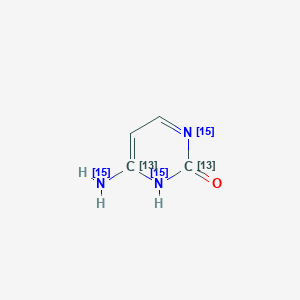

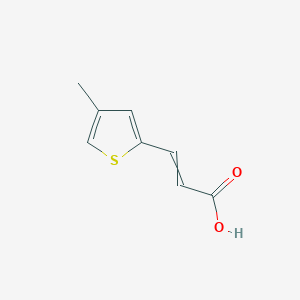
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
